1-Bromo-1-cyclohexene
Overview
Description
1-Bromo-1-cyclohexene is a halogenated cyclohexene derivative where a bromine atom is substituted at the same carbon as the double bond in the cyclohexene ring. This compound is of interest due to its potential as an intermediate in organic synthesis, particularly in the formation of complex molecules and in the study of reaction mechanisms involving halogenated cyclohexyl systems.
Synthesis Analysis
The synthesis of 1-Bromo-1-cyclohexene and related compounds can be achieved through various methods. For instance, bromination of cyclohexa-1,3-diene can lead to the formation of dibromocyclohexenes, which are closely related to 1-Bromo-1-cyclohexene . Additionally, the reaction of cyclohexa-2,5-dienyl-1-methylaldehyde with optically pure 1,2-diaryl-1,2-diamine followed by intramolecular bromo-amination can discriminate two olefins in the cyclohexane system, which is a step towards the synthesis of complex molecules like (-)-gamma-lycorane .
Molecular Structure Analysis
The molecular structure of 1-Bromo-1-cyclohexene and its derivatives has been studied using various techniques, including X-ray crystallography and NMR spectroscopy. For example, the configuration of 1,2,3,4-tetrabromocyclohexane, a related compound, has been established as 1,2t,3t,4c by X-ray crystallographic determination . The molecular structure and conformational preferences of 1-bromo-1-silacyclohexane, which is structurally similar to 1-Bromo-1-cyclohexene, have been investigated by gas-phase electron diffraction and quantum chemistry, revealing a mixture of axial and equatorial conformers .
Chemical Reactions Analysis
1-Bromo-1-cyclohexene can undergo various chemical reactions, including bromination, dehydrobromination, and rearrangement. For instance, [1-13C]1-Cyanocyclohexene can be bisbrominated and then aromatized to give [1-13C]benzonitrile, demonstrating an allylic bisbromination-dehydrobromination reaction . Additionally, 1,2,3-Tris(arylmethylene)cyclohexanes can rearrange nearly quantitatively by gaseous hydrogen bromide to 1,2,3-tris(arylmethyl)benzenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Bromo-1-cyclohexene derivatives are influenced by the presence of the bromine atom and the cyclohexene ring. For example, the melting point of 1,2,3,4-tetrabromocyclohexane has been established at 90 °C . The presence of bromine also affects the reactivity and selectivity in addition reactions, as seen in the synthesis of cyclohexane derivatives including Br, Cl, N, O, and S at 1,2,4,5-positions . The stereochemistry of bromination reactions is also influenced by the configuration of the cyclohexene ring, as demonstrated in the bromination of 3-cyclohexene-1-carboxylic acid .
Scientific Research Applications
Chemical Reactions and Mechanisms
1-Bromo-1-cyclohexene has been studied for its unique behavior in various chemical reactions. For instance, Brennenstuhl and Hanack (1984) investigated its reaction with cyclohexene and AgSbF6, noting an unexpected rearrangement to allyl-cation and the formation of dienes (Brennenstuhl & Hanack, 1984). Similarly, the reactivity of 1-methyl-1-cyclohexene and related compounds on platinum surfaces has been explored, revealing insights into dehydrogenation processes (Morales & Zaera, 2007).
Photoelectrochemical Studies
1-Bromo-1-cyclohexene has been used in studies related to photoelectrochemical oxidations. Fox and Pettit (1985) utilized cyclohexene as an organic probe to understand the mechanism behind semiconductor-photocatalyzed oxidation of bromide, providing insights into the role of bromine in these reactions (Fox & Pettit, 1985).
Synthesis and Structural Analysis
Research has also focused on the synthesis and structural characterization of compounds related to 1-bromo-1-cyclohexene. Anisimova et al. (2018) detailed the production and characterization of cyclohexenes functionalized by nitro and trihalomethyl groups, contributing to the understanding of such compounds' structure (Anisimova et al., 2018).
Bromination and Cyclization Reactions
The compound's behavior in bromination and cyclization reactions has been a subject of interest. For example, Bottini et al. (1972) examined the reactions of 1-bromo-cyclohexene derivatives with potassium t-butoxide, leading to the formation of various products and elucidating reaction mechanisms (Bottini et al., 1972).
Mechanistic Evaluation in Organic Synthesis
1-Bromo-1-cyclohexene plays a role in the mechanistic understanding of organic synthesis. Neverov and Brown (1998) conducted kinetic studies of reactions involving 1-bromo-1-cyclohexene and other compounds, shedding light on the dynamics of these reactions (Neverov & Brown, 1998).
Safety And Hazards
properties
IUPAC Name |
1-bromocyclohexene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Br/c7-6-4-2-1-3-5-6/h4H,1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUMXSSCYUMVAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334140 | |
Record name | 1-Bromo-1-cyclohexene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-1-cyclohexene | |
CAS RN |
2044-08-8 | |
Record name | 1-Bromo-1-cyclohexene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromo-1-cyclohexene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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